molecular formula C10H12Cl2N4O B1448298 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride CAS No. 1351602-17-9

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No. B1448298
M. Wt: 275.13 g/mol
InChI Key: AHHVNJCBOSFLCF-UHFFFAOYSA-N
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Description

“4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a compound with the CAS Number: 1351602-17-9 . It has a molecular weight of 275.14 and its IUPAC name is 4-[5-(3-azetidinyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Therapeutic Potency in Medicinal Chemistry

The 1,3,4-oxadiazole ring, a key structural component in compounds like 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, has shown a wide range of bioactivities due to its ability to bind with various enzymes and receptors through multiple weak interactions. This makes 1,3,4-oxadiazole derivatives significant in the development of medicinal agents for treating various diseases, indicating potential applications in creating new therapeutic compounds (Verma et al., 2019).

Diverse Biological Activities

Compounds containing the oxadiazole structure, including 1,3,4-oxadiazole derivatives, exhibit a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, among others. The ability of oxadiazole derivatives to be modified further enhances their potential as effective and potent drugs for various medical applications (Jalhan et al., 2017).

Antitubercular Activity

A specific study on derivatives related to 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride revealed their antitubercular activity. The study evaluated these derivatives for their effectiveness against various strains of Mycobacterium tuberculosis, highlighting the potential of such compounds in designing new antitubercular agents (Asif, 2014).

Cardiovascular Applications

Research into Indole derivatives incorporating oxadiazole, among other moieties, has shown promising cardiovascular activities. These studies indicate potential applications of 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride derivatives in managing cardiovascular diseases, given their effects on blood pressure, heart rate, and other cardiovascular parameters (Singh et al., 2014).

Synthesis and Pharmacological Applications

The synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have shown significant pharmacological activity across a range of applications, from antibacterial and anti-inflammatory to anticancer and antidiabetic effects. This suggests a wide range of scientific research applications for compounds like 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in developing new therapeutic agents (Wang et al., 2022).

properties

IUPAC Name

5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVNJCBOSFLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

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